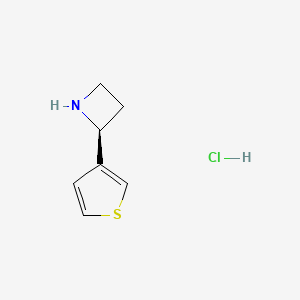
(S)-2-(Thiophen-3-yl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Thiophen-3-yl)azetidine hydrochloride is a chemical compound with the molecular formula C8H12ClNS It is a hydrochloride salt form of (S)-2-(Thiophen-3-yl)azetidine, which contains a thiophene ring attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thiophen-3-yl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-(Thiophen-3-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring or the thiophene ring, leading to different reduced products.
Substitution: The compound can undergo substitution reactions, particularly on the thiophene ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
科学的研究の応用
(S)-2-(Thiophen-3-yl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (S)-2-(Thiophen-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets. The thiophene ring and azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Thiophen-3-yl)aniline hydrochloride
- 3-[3-(Thiophen-3-yl)propyl]azetidine
Uniqueness
(S)-2-(Thiophen-3-yl)azetidine hydrochloride is unique due to its specific combination of the thiophene and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H10ClNS |
|---|---|
分子量 |
175.68 g/mol |
IUPAC名 |
(2S)-2-thiophen-3-ylazetidine;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h2,4-5,7-8H,1,3H2;1H/t7-;/m0./s1 |
InChIキー |
JEAGXNXISCEMAD-FJXQXJEOSA-N |
異性体SMILES |
C1CN[C@@H]1C2=CSC=C2.Cl |
正規SMILES |
C1CNC1C2=CSC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


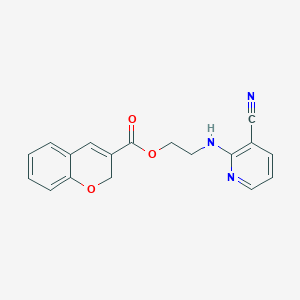
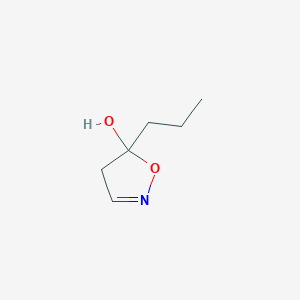
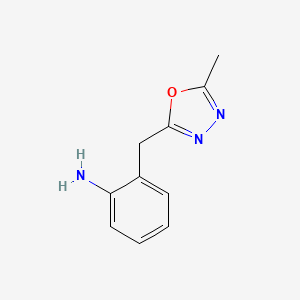
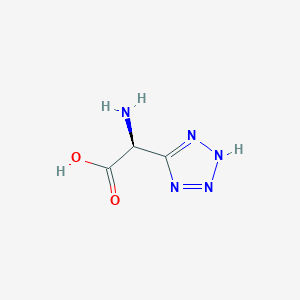
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
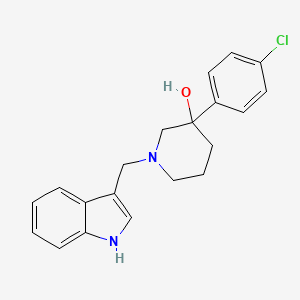


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)

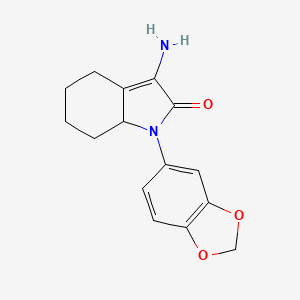
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
